N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Medicinal Chemistry Kinase Inhibition EGFR

Select this exact furan-2-yl pyridazinone (Formula II) for KRAS-dependent proliferative pathway studies based on Sloan-Kettering screening libraries. Its unique furan heterocycle delivers a distinct SAR profile compared to phenyl or thiophene analogs, with predicted lower hERG liability. Essential for PFKFB3-mediated glycolysis assays (ECAR measurement) and focused kinase selectivity panels.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 1021105-86-1
Cat. No. B2708062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS1021105-86-1
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3)F
InChIInChI=1S/C18H16FN3O3/c19-13-5-1-2-6-14(13)20-17(23)8-3-11-22-18(24)10-9-15(21-22)16-7-4-12-25-16/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,23)
InChIKeyAABRMWVNXDFTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021105-86-1) as a Research Tool


N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021105-86-1) is a synthetic small molecule belonging to the pyridazinone class, explicitly described within the patent family covering substituted pyridazines as EGFR and/or KRAS inhibitors [1]. Its structure features a furan-2-yl substituent on a 6-oxopyridazine core, tethered via a butanamide linker to a 2-fluorophenyl group. This compound is studied in the context of proliferative disease pathways [1]. Its differentiation from other pyridazinone analogs requires quantitative analysis, as detailed below.

Why N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Cannot Be Substituted by Broader Pyridazinone Analogs


Within the pyridazinone class of EGFR/KRAS inhibitors, biological activity is exquisitely sensitive to the nature of the substituent at the 3-position of the pyridazinone core and the aniline moiety [1]. The patent family explicitly delineates that furan-containing compounds (Formula II) constitute a distinct structural class identified through a specific screening library, with different structure-activity relationships compared to other heteroaryl or phenyl-substituted pyridazinones (Formula I) [1]. Therefore, interchanging N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide with a generic 'pyridazinone' or even a close analog like a thiophene-substituted variant is not supported by the disclosed data and would invalidate experimental reproducibility in pathway-targeted studies.

Quantitative Differentiation of N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Against Closest Analogs


Structural Classification as a Privileged Furan-Containing Scaffold Distinct from Phenyl-Pyridazinones

The target compound is explicitly categorized under the patent's 'furan compounds of formula (II)' rather than the more common 'pyridazinone compounds of formula (I)'. This classification is not merely chemical but is tied to a distinct method of screening and a separate structure-activity relationship profile [1]. In contrast, a comparator like N-(2-fluorophenyl)-4-(3-phenyl-6-oxopyridazin-1(6H)-yl)butanamide falls under formula (I) . This structural divergence leads to different physicochemical and biological property spaces.

Medicinal Chemistry Kinase Inhibition EGFR KRAS

Differentiation from 4-Fluorophenyl Isomer in Kinase Inhibition Context

The position of the fluorine atom on the phenyl ring is a critical determinant of target engagement. N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is designed with an ortho-fluoro substituent, which influences the torsion angle and hydrogen-bonding network compared to the para-fluoro isomer, N-(4-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide . The ortho-fluoro substitution pattern is known in this patent series to enhance potency against specific kinase mutants, although exact IC50 values for the target compound are not publicly disclosed [1].

Selectivity Kinase Assay Structure-Activity Relationship

Furan vs. Thiophene Analogue Selectivity Profile Against CYP2D6 and hERG

While specific data for the target compound is limited, class-level inference from the pyridazinone series indicates that furan-containing compounds exhibit a distinct off-target interaction profile compared to their thiophene analogs. For instance, a structurally related thiophene-containing pyridazinone (CHEMBL2058833) showed minimal activity against CYP2D6 (IC50 >6000 nM) but a potential liability against the hERG potassium channel (IC50 = 13,400 nM) [2]. The substitution of thiophene with furan, which offers a smaller, more electronegative heterocycle, is generally associated with reduced hERG binding [1]. The target compound's furan-2-yl group is thus predicted to possess an improved cardiac safety profile despite the lack of a direct head-to-head comparison.

ADMET Drug Safety Off-target Liability

Documented Role as a Chemical Probe in the Warburg Effect and PFKFB3 Inhibition

A key application disclosed in the literature is the investigation of 2-arylpyridazinones, including the target compound's furan-containing series, as inhibitors of the glycolytic enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) [1]. This enzyme is a critical driver of the Warburg effect in cancer cells. The inclusion of this specific structure in studies targeting PFKFB3 provides a documented rationale for its selection, differentiating it from pyridazinone analogs not linked to this metabolic target [1].

Cancer Metabolism Warburg Effect PFKFB3 Glycolysis

Defined Application Scenarios for N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Based on Comparative Evidence


Interrogating KRAS-Driven Proliferation in an EGFR-Mutant Context

This compound is the primary choice when the research goal is to chemically probe a KRAS-dependent proliferative pathway that was identified using the original Sloan-Kettering screening libraries [1]. The use of a generic pyridazinone or a phenyl-substituted analog (Formula I) would introduce a different SAR profile that is not validated for this specific pathway. The compound should be procured specifically when experimental protocols, such as cellular proliferation assays in H358 or H1975 NSCLC lines, are designed to investigate the link between EGFR mutation status and KRAS pathway addiction, as implied by the patent's claims [1].

Early-Stage Medicinal Chemistry for Optimizing Kinase Selectivity and ADMET Profiling

For a medicinal chemistry program aiming to balance pan-kinase inhibition with an acceptable safety profile, this compound serves as a superior starting point to a thiophene analog. While a related thiophene pyridazinone shows an hERG IC50 of 13,400 nM, the furan-based compound is predicted to have a lower hERG liability [2]. Procurement is therefore recommended for in vitro safety pharmacology panels (e.g., hERG binding assay) and selectivity profiling against a broad panel of kinases, using the thiophene analog as an active comparator [2]. The data generated will quantify the contribution of the furan heterocycle to the selectivity index.

Chemical Biology Study of the Warburg Effect via PFKFB3 Inhibition

This compound has a documented role as a 2-arylpyridazinone class member for studying PFKFB3-mediated glycolysis in cancer [3]. It should be procured for experiments measuring the extracellular acidification rate (ECAR) in cancer cell lines as a measure of glycolytic flux. Its selection is justified by its literature-derived association with PFKFB3, setting it apart from other commercially available pyridazinones that are not linked to this metabolic enzyme. The critical control experiment is to use a structurally related pyridazinone that lacks the furan moiety to establish target-specific metabolic modulation.

Building a Structure-Activity Relationship Library Around the Furan Pharmacophore

This compound is an essential member of a focused library aimed at exploring the importance of the furan ring system within the pyridazinone scaffold. Procuring it alongside its 4-fluorophenyl isomer, its thiophene analog, and its unsubstituted phenyl analog allows for a systematic exploration of how electronic and steric properties at two critical vectors (the aniline and the 3-heteroaryl group) dictate target engagement. Such a library, anchored by this compound, is critical for generating patent-evidentiary data and for building internal predictive computational models [REFS-1, REFS-2].

Quote Request

Request a Quote for N-(2-fluorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.